(5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a methoxy group, a mercapto group, and an imidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-hydroxy-2-methoxybenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and real-time monitoring systems would be essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The imidazol-4-one core can be reduced to form a dihydroimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which (5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- (5E)-5-(4-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Uniqueness
The presence of both hydroxy and methoxy groups on the benzylidene moiety of (5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one distinguishes it from similar compounds. This unique combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14N2O3S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14N2O3S/c1-22-15-10-13(20)8-7-11(15)9-14-16(21)19(17(23)18-14)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,23)/b14-9+ |
InChI Key |
XUKVITYTVUGAHF-NTEUORMPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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